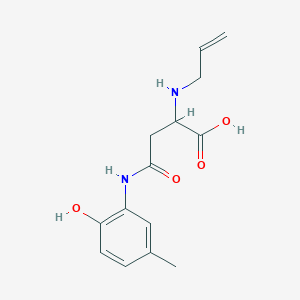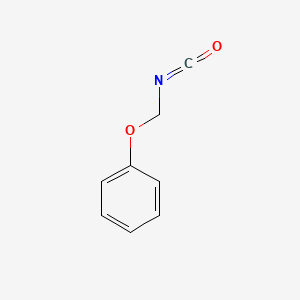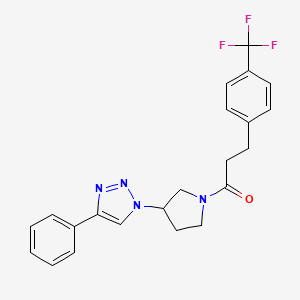
2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid, also known as AHW-1, is a chemical compound used in scientific research. The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
The synthesis of this compound involves the allylation of nucleophiles with less reactive electrophiles, such as carbonates, usually requires a transition-metal catalyst . An efficient route for the synthesis of novel Schiff bases from the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux is described .Chemical Reactions Analysis
The allylation of nucleophiles with less reactive electrophiles, such as carbonates, usually requires a transition-metal catalyst . The Claisen rearrangement is a reaction which is specific to ally aryl ethers and allyl vinyl ethers. Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .Applications De Recherche Scientifique
Synthesis and Optical Properties
A study by Fa et al. (2015) explored the synthesis of a fluorescent probe for β-amyloids using a compound structurally similar to 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid. This probe exhibited high binding affinities toward Aβ(1–40) aggregates, which are significant in Alzheimer’s disease research (Fa et al., 2015).
Structural and Spectroscopic Studies
In 2018, Vanasundari et al. conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. This research contributes to understanding the chemical's interaction potential, particularly in biological contexts (Vanasundari et al., 2018).
Biochemical Analysis
Zhang et al. (2008) synthesized a compound related to 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid for use in a sensitive ELISA for analyzing insecticide residues in fruit samples. This indicates potential applications in agricultural and environmental monitoring (Zhang et al., 2008).
Potential Anti-Diabetic Agent
Khurana et al. (2018) studied a succinamic acid derivative closely related to the compound as a potential anti-diabetic agent in experimental diabetic rats. This suggests the compound's relevance in therapeutic research for diabetes mellitus (Khurana et al., 2018).
Enzymatic and Biological Activity
The enzymatic and biological activities of similar compounds were explored by Song et al. (2010), who used a derivative in an assay of D-amino acid oxidase activity. This points to the compound's utility in biochemical assays and possibly in enzymology (Song et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(2-hydroxy-5-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-6-15-11(14(19)20)8-13(18)16-10-7-9(2)4-5-12(10)17/h3-5,7,11,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZWXHINVARHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)
![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)
![N-[cyano(2-methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2439400.png)



![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)

![6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2439413.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)
![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)